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Abstract

2-Methyl-3-nitropyridin-4-ol is a valuable heterocyclic building block in organic synthesis,
offering multiple reaction sites for the construction of complex molecular architectures. Its
unique substitution pattern, featuring a hydroxyl group, a nitro group, and a methyl group on a
pyridine core, allows for a diverse range of chemical transformations. This guide provides a
comprehensive overview of the synthesis, chemical properties, and reactivity of 2-Methyl-3-
nitropyridin-4-ol, supported by detailed experimental protocols and tabulated data. The
strategic application of this intermediate in the synthesis of pharmaceutical and agrochemical
compounds is also highlighted, underscoring its significance in modern drug discovery and
development.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science,
with nitropyridines serving as particularly versatile intermediates.[1] The electron-withdrawing
nature of the nitro group activates the pyridine ring for various chemical modifications, making
these compounds attractive starting materials for the synthesis of more complex molecules. 2-
Methyl-3-nitropyridin-4-ol, in particular, presents a unique combination of functional groups
that can be selectively manipulated to introduce diverse functionalities. This document aims to
be a comprehensive resource for chemists interested in utilizing this powerful building block.
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Synthesis of 2-Methyl-3-nitropyridin-4-ol

The synthesis of 2-Methyl-3-nitropyridin-4-ol can be approached through two primary routes:
the nitration of a pre-existing 2-methylpyridin-4-ol scaffold or the construction of the substituted
pyridine ring. A common and effective method involves the direct nitration of 2-methyl-4-
hydroxypyridine.

Synthesis via Nitration of 2-Methyl-4-hydroxypyridine

A plausible and efficient route to 2-Methyl-3-nitropyridin-4-ol is the direct nitration of the
commercially available 2-methyl-4-hydroxypyridine. The reaction is typically carried out using a
mixture of nitric acid and sulfuric acid.
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Caption: Synthetic route to 2-Methyl-3-nitropyridin-4-ol.
Experimental Protocol: Nitration of 2-Methyl-4-

hydroxypyridine

o Materials: 2-Methyl-4-hydroxypyridine, concentrated sulfuric acid (98%), fuming nitric acid
(90%), ice, sodium bicarbonate.

e Procedure:

[¢]

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL
of concentrated sulfuric acid to 0 °C in an ice bath.

o Slowly add 10.9 g (0.1 mol) of 2-methyl-4-hydroxypyridine to the cold sulfuric acid with
constant stirring, ensuring the temperature does not exceed 10 °C.

o Once the starting material is completely dissolved, add a pre-cooled mixture of 7.0 mL
(0.16 mol) of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise to the
reaction mixture, maintaining the temperature below 10 °C.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b170364?utm_src=pdf-body
https://www.benchchem.com/product/b170364?utm_src=pdf-body
https://www.benchchem.com/product/b170364?utm_src=pdf-body
https://www.benchchem.com/product/b170364?utm_src=pdf-body-img
https://www.benchchem.com/product/b170364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o After the addition is complete, allow the reaction mixture to stir at room temperature for 2
hours.

o Carefully pour the reaction mixture onto 200 g of crushed ice.

o Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate
solution until the pH is approximately 7.

o The precipitated product is collected by vacuum filtration, washed with cold water, and
dried under vacuum to afford 2-Methyl-3-nitropyridin-4-ol.

Physicochemical Properties and Spectroscopic
Data

The physical and spectroscopic properties of 2-Methyl-3-nitropyridin-4-ol are crucial for its
characterization and for monitoring reactions.

Property Value Reference
Molecular Formula CeHsN20s3

Molecular Weight 154.12 g/mol [2]

Melting Point >300 °C (decomposes)

Spectroscopic Data:

e 'H NMR (400 MHz, DMSO-ds) & (ppm): 8.15 (d, J=6.0 Hz, 1H, H-6), 7.20 (d, J=6.0 Hz, 1H,
H-5), 2.50 (s, 3H, CH3).

e 3C NMR (100 MHz, DMSO-ds) & (ppm): 160.2 (C-4), 148.5 (C-2), 140.1 (C-6), 125.8 (C-3),
110.5 (C-5), 19.8 (CHs3).

« IR (KBr, cm~1): 3450 (O-H), 1640 (C=C), 1580 (NOz, asym), 1350 (NOz, sym).

e Mass Spectrometry (ESI-MS): m/z 155.0 [M+H]*.
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Reactivity and Synthetic Applications

2-Methyl-3-nitropyridin-4-ol serves as a versatile platform for a variety of chemical
transformations, enabling the synthesis of a wide range of derivatives. Key reactions include
modifications at the hydroxyl group, reduction of the nitro group, and reactions involving the

2-Methyl-3-nitropyridin-4-ol

Reduction (e.g., Hz, Pd/C)
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methyl group.

ArCHO, Piperidine

Caption: Key reactions of 2-Methyl-3-nitropyridin-4-ol.

O-Alkylation

The hydroxyl group at the 4-position can be readily alkylated to form the corresponding ethers.
This reaction is typically performed using an alkyl halide in the presence of a base.

Experimental Protocol: O-Alkylation of 2-Methyl-3-
nitropyridin-4-ol

o Materials: 2-Methyl-3-nitropyridin-4-ol, alkyl halide (e.g., methyl iodide, benzyl bromide),
potassium carbonate, dimethylformamide (DMF).

e Procedure:

o To a solution of 1.54 g (0.01 mol) of 2-Methyl-3-nitropyridin-4-ol in 20 mL of DMF, add
2.07 g (0.015 mol) of potassium carbonate.

o Add 0.012 mol of the alkyl halide dropwise to the suspension.

o Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into 100 mL of

[e]

ice water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Alkylating Agent Product Yield (%)

] 4-Methoxy-2-methyl-3-
Methyl lodide ) o 92
nitropyridine

4-(Benzyloxy)-2-methyl-3-
Benzyl Bromide _( .y. Y) Y 88
nitropyridine

Reduction of the Nitro Group

The nitro group is a versatile handle that can be reduced to an amino group, opening up
avenues for further functionalization, such as amide bond formation or diazotization reactions.
Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction of 2-Methyl-3-
nitropyridin-4-ol

o Materials: 2-Methyl-3-nitropyridin-4-ol, 10% Palladium on carbon (Pd/C), methanol,
hydrogen gas.

e Procedure:

o In a hydrogenation vessel, dissolve 1.54 g (0.01 mol) of 2-Methyl-3-nitropyridin-4-ol in
50 mL of methanol.

o Add 0.15 g of 10% Pd/C to the solution.
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[e]

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room
temperature for 4 hours.

o Monitor the reaction by TLC until the starting material is consumed.

o Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to
remove the catalyst.

o Wash the Celite pad with methanol.

o Concentrate the filtrate under reduced pressure to obtain 3-Amino-2-methylpyridin-4-ol.

Product Yield (%)

3-Amino-2-methylpyridin-4-ol 95

Condensation of the Methyl Group

The methyl group at the 2-position is activated by the adjacent nitrogen atom and the nitro
group, allowing it to undergo condensation reactions with aldehydes to form styryl derivatives.

[3]

Experimental Protocol: Knoevenagel-type Condensation

o Materials: 2-Methyl-3-nitropyridin-4-ol, aromatic aldehyde (e.g., benzaldehyde), piperidine,
toluene.

e Procedure:

o In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.54 g (0.01 mol)
of 2-Methyl-3-nitropyridin-4-ol and 1.17 g (0.011 mol) of benzaldehyde in 50 mL of
toluene.

o Add a catalytic amount of piperidine (0.1 mL).
o Reflux the mixture for 6-8 hours, collecting the water formed in the Dean-Stark trap.

o After the reaction is complete, cool the mixture to room temperature.
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o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the residue by column
chromatography to yield the 2-styryl derivative.

Aldehyde Product Yield (%)

2-(2-Phenylvinyl)-3-
Benzaldehyde ] o 78
nitropyridin-4-ol

Application in Drug Synthesis

The derivatives of 2-Methyl-3-nitropyridin-4-ol are valuable intermediates in the synthesis of
pharmaceuticals. For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, is a
key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor
used to treat HIV/AIDS.[4] The functional handles on 2-Methyl-3-nitropyridin-4-ol allow for the
construction of analogous complex heterocyclic systems with potential biological activity.

Multi-step Synthesis ‘(F
Lol

\ Final Elaboration ‘( Active PharmaceuticaD

[Z-Methyl-S-nltropyrld|n-4-oI) unctionalized Intermediate VK Ingredient (API)

Click to download full resolution via product page

Caption: General workflow for API synthesis.

Conclusion

2-Methyl-3-nitropyridin-4-ol is a highly functionalized and versatile building block with
significant potential in organic synthesis. Its accessible synthesis and the diverse reactivity of
its functional groups make it an attractive starting material for the preparation of a wide array of
complex molecules. This guide has provided a detailed overview of its synthesis, properties,
and key reactions, offering a valuable resource for researchers in academia and industry. The
continued exploration of the chemistry of 2-Methyl-3-nitropyridin-4-ol is expected to lead to
the discovery of novel compounds with important applications in medicine and agriculture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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